N-prop-2-enyl-N-prop-2-ynyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
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Overview
Description
N-prop-2-enyl-N-prop-2-ynyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including alkenyl, alkynyl, pyrrolidinyl, and oxadiazolopyrazinyl moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-prop-2-enyl-N-prop-2-ynyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate precursors, such as N-alkyl-N-(prop-2-yn-1-yl)anilines, under controlled conditions. The reaction may involve the use of molecular oxygen and visible light as a photosensitizer to induce oxidative formylation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-prop-2-enyl-N-prop-2-ynyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen in the presence of a photosensitizer.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, sodium borohydride, and various nucleophiles. Reaction conditions may involve the use of solvents such as acetone and bases like potassium carbonate .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative formylation can yield formamides, while reduction reactions can produce corresponding amines .
Scientific Research Applications
N-prop-2-enyl-N-prop-2-ynyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has a wide range of scientific research applications, including:
Biology: It has been studied for its potential as an inhibitor of enzymes such as P450 aromatase.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-prop-2-enyl-N-prop-2-ynyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(Prop-2-en-1-yl)acetamide
- 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride
- 3-(Prop-2-enyl)- and 3-(Prop-2-ynyl)pyrrolidine-2,5-diones
Uniqueness
N-prop-2-enyl-N-prop-2-ynyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a photosensitizer and generate ROS sets it apart from other similar compounds, making it a valuable tool in photochemical and biological research.
Properties
IUPAC Name |
N-prop-2-enyl-N-prop-2-ynyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-3-7-19(8-4-2)13-14(20-9-5-6-10-20)16-12-11(15-13)17-21-18-12/h1,4H,2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXLYEWDFBKGEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC#C)C1=NC2=NON=C2N=C1N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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